2-(3-Bromofuran-2-yl)-2-fluoroacetic acid
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Overview
Description
2-(3-Bromofuran-2-yl)-2-fluoroacetic acid is an organic compound that features a brominated furan ring and a fluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromofuran-2-yl)-2-fluoroacetic acid typically involves the bromination of furan followed by the introduction of a fluoroacetic acid group. One common method involves the reaction of 3-bromofuran with fluoroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromofuran-2-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dehalogenated products.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(3-bromofuran-2-yl)-2-oxoacetic acid, while substitution with an amine could produce 2-(3-aminofuran-2-yl)-2-fluoroacetic acid .
Scientific Research Applications
2-(3-Bromofuran-2-yl)-2-fluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(3-Bromofuran-2-yl)-2-fluoroacetic acid exerts its effects involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. This interaction can modulate the activity of these biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromofuran: Lacks the fluoroacetic acid moiety, making it less versatile in certain applications.
3-Bromofuran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a fluoroacetic acid group.
2,3-Dibromofuran: Contains two bromine atoms, leading to different reactivity and applications.
Uniqueness
2-(3-Bromofuran-2-yl)-2-fluoroacetic acid is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties.
Properties
Molecular Formula |
C6H4BrFO3 |
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Molecular Weight |
223.00 g/mol |
IUPAC Name |
2-(3-bromofuran-2-yl)-2-fluoroacetic acid |
InChI |
InChI=1S/C6H4BrFO3/c7-3-1-2-11-5(3)4(8)6(9)10/h1-2,4H,(H,9,10) |
InChI Key |
OOXRZLMXDYFGMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1Br)C(C(=O)O)F |
Origin of Product |
United States |
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